8-Oxonon-2-enoic acid
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Overview
Description
8-Oxonon-2-enoic acid is a fatty acid with the molecular formula C9H14O3. It is known for its significant biological activity, particularly its antibacterial properties against various Gram-positive and Gram-negative strains, including Staphylococcus aureus .
Preparation Methods
Synthetic Routes and Reaction Conditions
8-Oxonon-2-enoic acid can be synthesized using the Wittig reaction, which involves the reaction of a phosphorane with an aldehyde or ketone to form an alkene . This method is straightforward and allows for the synthesis of this compound and its analogues in a single step .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of enzymatic reactions. For instance, the preparation of enantioenriched (S)-2-amino-non-8-enoic acid by amination of 2-oxonon-8-enoic acid in the presence of an enzyme and an ammonia source has been reported .
Chemical Reactions Analysis
Types of Reactions
8-Oxonon-2-enoic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxo derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in the formation of reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides. The conditions for these reactions vary but typically involve controlled temperatures and pH levels to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various oxo and reduced derivatives of this compound, which can exhibit different biological activities and properties .
Scientific Research Applications
8-Oxonon-2-enoic acid has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism by which 8-Oxonon-2-enoic acid exerts its effects involves its interaction with bacterial cell membranes, leading to disruption of membrane integrity and inhibition of essential cellular processes . The molecular targets include enzymes involved in cell wall synthesis and metabolic pathways, which are crucial for bacterial survival .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 8-Oxonon-2-enoic acid include:
4-Oxonon-2-enoic acid: Shares similar structural features and biological activities.
10-Oxodec-8-enoic acid: Another oxo fatty acid with comparable antibacterial properties.
Properties
CAS No. |
40980-02-7 |
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Molecular Formula |
C9H14O3 |
Molecular Weight |
170.21 g/mol |
IUPAC Name |
8-oxonon-2-enoic acid |
InChI |
InChI=1S/C9H14O3/c1-8(10)6-4-2-3-5-7-9(11)12/h5,7H,2-4,6H2,1H3,(H,11,12) |
InChI Key |
DLLIKHDFYLCDGC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCCCC=CC(=O)O |
Origin of Product |
United States |
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